4-Ethylphenyl 2-ethoxybenzoate

Description

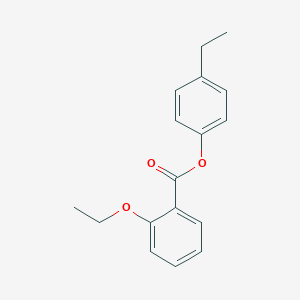

4-Ethylphenyl 2-ethoxybenzoate is a benzoate ester derivative characterized by a 2-ethoxybenzoic acid moiety esterified with a 4-ethylphenol group. The ethoxy group may enhance solubility in polar solvents, while the ethylphenyl group contributes to steric bulk and hydrophobicity .

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(4-ethylphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-3-13-9-11-14(12-10-13)20-17(18)15-7-5-6-8-16(15)19-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

BXDGGBPEIJALNM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-Ethylphenyl 2-ethoxybenzoate and analogous compounds from the evidence:

Key Observations :

- Substituent Effects : The 4-ethylphenyl group in this compound increases steric hindrance compared to methyl or formyl substituents in analogs. This may reduce reactivity in nucleophilic substitution reactions .

- Solubility: Ethoxylated ethyl-4-aminobenzoate () is water-soluble due to extensive ethoxylation, whereas this compound is likely soluble in organic solvents like ethyl acetate or dichloromethane .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Ethylphenyl 2-ethoxybenzoate, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves esterification between 4-ethylphenol and 2-ethoxybenzoyl chloride under catalytic acidic or basic conditions. Key intermediates include the benzoyl chloride derivative and the phenolic precursor. Reaction optimization may involve controlling stoichiometry, solvent polarity (e.g., dichloromethane or THF), and temperature (60–80°C). Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm ester linkage formation and substituent positions (e.g., ethyl and ethoxy groups).

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1720 cm) and aromatic C-O-C vibrations.

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline samples, SHELXL refinement resolves molecular packing ambiguities .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.

- Photostability : UV-Vis exposure under controlled light intensity.

- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 3–9) via HPLC. Document decomposition products and half-life .

Advanced Research Questions

Q. What strategies improve reaction yield in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for esterification efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate solubility.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Example Data Table :

| Parameter | Optimization Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Max yield at 80°C |

| Catalyst Load | 1–5 mol% | Optimal at 3 mol% |

| Reaction Time | 6–24 hrs | Plateau at 12 hrs |

Q. How can crystallographic data refinement resolve ambiguities in the molecular packing of this compound?

- Methodological Answer : Use SHELXL for structure refinement:

- Twinning Analysis : Apply TWIN commands to address overlapping reflections in twinned crystals.

- Hydrogen Bonding Networks : Assign restraints for disordered ethoxy/ethyl groups using DFIX and DANG instructions.

- Validation Tools : Check R and GooF values to ensure model reliability .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Replicate Studies : Standardize assay conditions (e.g., cell lines, solvent controls).

- Purity Verification : Use HPLC (>98% purity) to exclude impurities as confounding factors.

- Meta-Analysis : Compare structure-activity relationships (SAR) across derivatives, focusing on substituent effects (e.g., ethoxy vs. methoxy groups) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Propagation : Calculate confidence intervals for IC/EC values via bootstrap resampling.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.